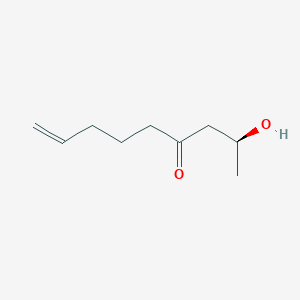
(2S)-2-hydroxynon-8-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxynon-8-en-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxynon-8-en-4-one typically involves the use of organic reagents and catalysts. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-hydroxynon-8-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-ketonon-8-en-4-one.
Reduction: Formation of 2-hydroxynonane.
Substitution: Formation of 2-chloronon-8-en-4-one.
Applications De Recherche Scientifique
(2S)-2-hydroxynon-8-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxynon-8-en-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, affecting the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-hydroxydec-8-en-4-one
- (2S)-2-hydroxyhept-8-en-4-one
- (2S)-2-hydroxyhex-8-en-4-one
Uniqueness
(2S)-2-hydroxynon-8-en-4-one is unique due to its specific chain length and the position of the hydroxyl group and double bond
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(2S)-2-hydroxynon-8-en-4-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8,10H,1,4-7H2,2H3/t8-/m0/s1 |
Clé InChI |
GVOHZIYLZKTBHQ-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC(=O)CCCC=C)O |
SMILES canonique |
CC(CC(=O)CCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















